Strontium succinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

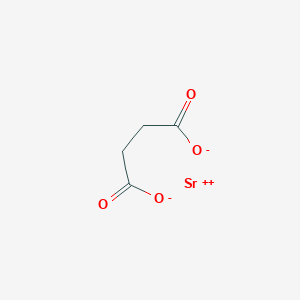

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4O4S |

|---|---|

Molecular Weight |

203.7 g/mol |

IUPAC Name |

strontium;butanedioate |

InChI |

InChI=1S/C4H6O4.Sr/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |

InChI Key |

CRLDSNGPLRRUQU-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Strontium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of strontium succinate, a compound of interest in pharmaceutical research. The following sections detail its crystallographic properties, experimental protocols for its synthesis and analysis, and the biological signaling pathways influenced by strontium.

Crystal Structure and Polymorphism of this compound

This compound (SrC₄H₄O₄) is an organic salt formed between the strontium cation (Sr²⁺) and the succinate dianion (⁻OOC-CH₂-CH₂-COO⁻). Its solid-state architecture is characterized by a three-dimensional polymeric network where the multidentate succinate anion bridges multiple strontium centers.[1] The coordination of the carboxylate groups to the strontium ions results in a robust crystalline structure.[1]

Notably, research indicates the existence of polymorphism in this compound, with at least two crystalline forms reported. One form possesses a monoclinic crystal system , as identified in studies utilizing a gel growth technique for crystal synthesis.[2] Another study reports a triclinic crystal system.[2] This suggests that the crystallization conditions can influence the resulting crystal packing. Furthermore, one report indicates that this compound can exhibit two polymorphs related by a reversible order-disorder transformation at approximately 50°C.[2]

Crystallographic Data

The following table summarizes the available quantitative crystallographic data for the two reported polymorphs of this compound.

| Parameter | Triclinic Polymorph | Monoclinic Polymorph |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1(2) | P2(1)/n |

| Unit Cell Parameters | ||

| a | 6.419 Å | Data not available |

| b | 7.622 Å | Data not available |

| c | 8.076 Å | Data not available |

| α | 76.25° | 90° |

| β | 73.61° | Data not available |

| γ | 81.30° | 90° |

| Bond Lengths & Angles | Data not available in abstract | Data not available in abstract |

Experimental Protocols

Synthesis of this compound Single Crystals (Gel Growth Method)

The gel growth technique is a common method for producing high-quality single crystals of this compound.[2] This method allows for slow, controlled crystallization, which is essential for obtaining crystals suitable for X-ray diffraction studies. While specific protocols can vary, the general procedure is outlined below. A similar protocol has been described for the growth of strontium oxalate crystals in an agar-agar gel.[7][8]

Conceptual Workflow for Gel Growth Synthesis

Caption: Conceptual workflow for the synthesis of this compound crystals via the gel growth method.

Methodology:

-

Gel Preparation: A gel, commonly silica gel prepared from a solution of sodium metasilicate, is prepared and allowed to set in a crystallization apparatus, such as a U-tube or a straight test tube.[9] The pH of the gel can be adjusted, for instance, with an acid, to optimize crystal growth.[9]

-

Reactant Addition: Aqueous solutions of a soluble strontium salt (e.g., strontium chloride) and succinic acid are carefully layered on top of the set gel.[7][8] In a double diffusion setup, one reactant is placed in each arm of a U-tube.[7]

-

Diffusion and Crystallization: The reactants slowly diffuse into the gel matrix.[9] As they meet, the concentration of this compound gradually increases, leading to nucleation and the growth of single crystals over a period of several days to weeks at a constant temperature.[9]

-

Harvesting: Once the crystals have reached a suitable size, they are carefully removed from the gel, washed with deionized water to remove any residual reactants and gel, and then dried.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystal.[10]

General Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for the analysis of a single crystal using X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A suitable, defect-free single crystal of this compound is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the crystal rotates, different crystallographic planes diffract the X-ray beam, producing a diffraction pattern that is recorded by a detector.[10][11]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted beams are also measured.[10]

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the individual atoms within the unit cell.[12] This initial model is then refined to achieve the best possible fit with the experimental data.[12]

Strontium and Cellular Signaling Pathways in Bone Metabolism

Strontium, particularly in the form of strontium ranelate, has been shown to have a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[13] A key molecular target for strontium's action is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor.[1]

Strontium Activation of the Calcium-Sensing Receptor (CaSR)

Strontium acts as an agonist at the CaSR, mimicking the effect of calcium to activate downstream signaling cascades.[1] This activation is a central mechanism for its effects on bone cells.

Signaling Pathways Activated by Strontium via the CaSR

Caption: Simplified diagram of signaling pathways activated by strontium through the Calcium-Sensing Receptor in osteoblasts.

Upon binding of strontium to the CaSR, several key intracellular signaling pathways are modulated:

-

Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC).[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), which in turn can activate the mitogen-activated protein kinase (MAPK) pathway (including ERK1/2).[1][14]

-

Gαi/o Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

-

PI3K/Akt Pathway: Strontium has been shown to activate the pro-survival PI3K/Akt pathway in osteoblasts, contributing to increased cell survival.[1]

-

Wnt Signaling: Strontium can also interact with the canonical and non-canonical Wnt signaling pathways, which are crucial for osteoblast differentiation.[15]

These signaling events collectively lead to increased replication, differentiation, and survival of osteoblasts, ultimately contributing to the bone-forming effects of strontium.[1][2]

References

- 1. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Research Portal [iro.uiowa.edu]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. geo.umass.edu [geo.umass.edu]

- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 13. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jme.bioscientifica.com [jme.bioscientifica.com]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Solubility of Strontium Succinate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the aqueous solubility of strontium succinate. Due to a notable lack of specific quantitative data in publicly available scientific literature, this guide also incorporates data from a closely related strontium-containing pharmaceutical, strontium ranelate, to provide context. Furthermore, it details established experimental protocols for determining the solubility of sparingly soluble salts and quantifying strontium in solution, which are directly applicable to this compound.

Quantitative Solubility Data

For comparative purposes, the European Medicines Agency (EMA) provides specific solubility data for strontium ranelate, the active ingredient in the osteoporosis medication Protelos/Osseor. Strontium ranelate is a strontium salt of ranelic acid, a dicarboxylic acid, making it structurally analogous to this compound.

Table 1: Aqueous Solubility of Strontium Ranelate [2]

| Compound | Solubility in Water (at 25°C) |

| Strontium Ranelate | 800 mg/L |

This value for strontium ranelate falls within the broader range provided for this compound and may serve as a useful, albeit approximate, reference point for researchers.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments that can be employed to determine the aqueous solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of deionized water in a sealed, thermostatically controlled vessel.

-

Equilibration: The suspension is agitated (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the time to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm PVDF syringe filter).

-

Quantification of Dissolved Strontium: The concentration of strontium in the clear, saturated filtrate is determined using a suitable analytical technique (see Section 3).

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Intrinsic Dissolution Rate (IDR) Measurement

IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions and is a critical parameter in pharmaceutical development.

Methodology:

-

Compact Preparation: A known mass of this compound powder is compressed into a pellet of a specific surface area using a hydraulic press.

-

Dissolution Apparatus: The pellet is placed in a holder that exposes only one face of the compact to the dissolution medium.

-

Dissolution Test: The holder is immersed in a known volume of dissolution medium (e.g., deionized water) maintained at a constant temperature and stirring rate.

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

-

Analysis: The concentration of dissolved strontium in each aliquot is determined.

-

Calculation: The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.

Analytical Methods for Strontium Quantification

Accurate quantification of strontium in aqueous solutions is essential for solubility and dissolution studies.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a highly sensitive and specific method for elemental analysis.

Methodology:

-

Sample Preparation: The aqueous sample containing dissolved strontium is appropriately diluted with deionized water or a suitable matrix-matching solution.

-

Standard Preparation: A series of calibration standards of known strontium concentrations are prepared.

-

Analysis: The samples and standards are introduced into the plasma, and the intensity of the emitted light at a characteristic wavelength for strontium is measured.

-

Quantification: The concentration of strontium in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards.

Flame Photometry

Flame photometry is a simpler and less expensive alternative to ICP-AES for the determination of alkali and alkaline earth metals.

Methodology:

-

Sample and Standard Preparation: Similar to ICP-AES, samples are diluted as needed, and a series of calibration standards are prepared.

-

Analysis: The solution is aspirated into a flame, and the intensity of the light emitted by the excited strontium atoms is measured using a specific filter.

-

Quantification: The strontium concentration is determined from a calibration curve.

Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Dissolution and Dissociation of this compound

The following diagram illustrates the dissolution and subsequent dissociation of this compound in an aqueous solution.

Caption: Dissolution and Dissociation Pathway.

References

The Thermal Decomposition Pathway of Strontium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium succinate (Sr(C₄H₄O₄)) is a salt of increasing interest, particularly in the pharmaceutical field for applications such as osteoporosis treatment. A thorough understanding of its thermal stability and decomposition pathway is critical for drug development, formulation, and ensuring stability during manufacturing and storage. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, drawing upon analogous data from related strontium carboxylates and succinate-containing compounds due to the limited availability of direct, comprehensive studies on this compound itself. The proposed pathway involves a multi-step degradation process, culminating in the formation of strontium oxide.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in three main stages:

-

Dehydration: The initial stage involves the loss of any hydrated water molecules. The presence and amount of water can be influenced by the synthesis and storage conditions of the this compound.

-

Decomposition of the Succinate Moiety: Following dehydration, the organic succinate portion of the molecule decomposes. This is an exothermic process that leads to the formation of strontium carbonate (SrCO₃) and various gaseous byproducts. This decomposition is expected to occur in the temperature range of 520-620°C, with a peak around 580°C.[1]

-

Decomposition of Strontium Carbonate: The intermediate product, strontium carbonate, is thermally stable at lower temperatures. Its decomposition into strontium oxide (SrO) and carbon dioxide (CO₂) occurs at significantly higher temperatures, generally above 800°C and extending up to 1200°C.[2][3]

This multi-stage decomposition is a common feature for metal carboxylates, where the organic component degrades first, leaving a metal carbonate which then requires higher temperatures to decompose to the corresponding oxide.

Quantitative Decomposition Data

The following table summarizes the expected quantitative data for the thermal decomposition of anhydrous this compound, based on stoichiometric calculations and decomposition data from analogous compounds.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |

| Stage 1: Succinate Decomposition | 520 - 620 | ~580 | 49.2% | CO, CO₂, H₂O, various hydrocarbons | Strontium Carbonate (SrCO₃) |

| Stage 2: Carbonate Decomposition | >800 - 1200 | >1000 | 21.6% | Carbon Dioxide (CO₂) | Strontium Oxide (SrO) |

Note: The temperature ranges and peak temperatures are estimates based on available literature for this compound and related strontium salts. The actual values can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition pathway of this compound relies on several key analytical techniques. The following are detailed methodologies for these essential experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding mass losses of the decomposition stages and to identify the endothermic or exothermic nature of these transitions.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Heat the sample from ambient temperature to 1300°C at a constant heating rate of 10 °C/min.

-

Conduct the analysis under a controlled atmosphere, typically a continuous flow of dry nitrogen or air at a flow rate of 50 mL/min.

-

Record the mass loss (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during each stage of decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer.

Methodology:

-

Perform a TGA experiment as described in section 4.1.

-

The outlet gas from the TGA furnace is continuously transferred to the MS or the gas cell of the FTIR spectrometer via a heated transfer line.

-

For MS analysis, monitor the mass-to-charge ratios (m/z) corresponding to expected gaseous products (e.g., H₂O, CO, CO₂).

-

For FTIR analysis, continuously collect infrared spectra of the evolved gases and identify them based on their characteristic absorption bands.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology:

-

Heat separate samples of this compound in a furnace to specific temperatures corresponding to the end of each major decomposition stage observed in the TGA curve (e.g., 700°C and 1300°C).

-

Allow the samples to cool to room temperature.

-

Grind the resulting solid residues into a fine powder.

-

Analyze the powders using an X-ray diffractometer, typically with Cu Kα radiation.

-

Compare the resulting diffraction patterns with standard reference patterns (e.g., from the ICDD database) to identify the crystalline phases (e.g., SrCO₃, SrO).

Visualization of the Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the proposed thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Proposed multi-stage thermal decomposition of this compound.

Caption: Workflow for characterizing the thermal decomposition pathway.

References

chemical formula and molecular weight of strontium succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of strontium succinate. The information is tailored for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Properties of this compound

This compound is an organic salt formed from the divalent strontium cation (Sr²⁺) and the succinate dianion ([C₄H₄O₄]²⁻)[1]. Its chemical and physical properties are summarized below.

Data Presentation: Chemical and Molecular Data

| Parameter | Value | Reference |

| Chemical Formula | C₄H₄O₄Sr | [2] |

| Molecular Weight | 203.69 g/mol | [3] |

| Canonical SMILES | C(CC(=O)[O-])C(=O)[O-].[Sr+2] | [2] |

| InChI Key | CRLDSNGPLRRUQU-UHFFFAOYSA-L |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a general laboratory method for the synthesis of this compound powder through a precipitation reaction.

Materials:

-

Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)

-

Succinic acid (C₄H₆O₄)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Beakers and magnetic stirrer

-

Büchner funnel and filter paper

-

Drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of a soluble strontium salt, such as strontium chloride.

-

Prepare an aqueous solution of succinic acid.

-

-

Precipitation:

-

While stirring the strontium salt solution, slowly add the succinic acid solution.

-

Adjust the pH of the mixture to be neutral or slightly alkaline by adding a base (e.g., sodium hydroxide) dropwise. This deprotonates the succinic acid to form the succinate anion, leading to the precipitation of this compound.

-

Continue stirring the mixture for a set period to ensure the reaction is complete.

-

-

Isolation and Washing:

-

Isolate the white precipitate of this compound by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Further wash the precipitate with a solvent like ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified this compound precipitate in a drying oven at a controlled temperature to remove residual water and solvent.

-

Potential Signaling Pathways and Biological Relevance

While specific signaling pathways for the combined this compound molecule are not extensively documented, the biological effects of its constituent ions, strontium (Sr²⁺) and succinate, are well-researched. In a biological system, this compound is expected to dissociate, allowing each ion to exert its individual effects.

Role of Strontium (Sr²⁺): Strontium is known to have beneficial effects on bone metabolism. It can both stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts[1][4]. The mechanisms involve various signaling pathways, including the OPG/RANKL/RANK and ERK pathways[1].

Role of Succinate: Succinate, a key intermediate in the citric acid cycle, also functions as an extracellular signaling molecule. It can activate signaling pathways such as the PI3K-Akt and ERK1/2-STAT3 pathways, which are implicated in cellular processes like proliferation and angiogenesis[5][6].

Hypothesized Combined Action: Given the roles of its components, this compound is a compelling candidate for applications in bone tissue engineering and potentially in cancer therapy. The strontium ion could target bone cells to promote regeneration, while the succinate ion could influence cellular metabolism and signaling in the local microenvironment.

Mandatory Visualization: Hypothesized Signaling Pathway

Below is a diagram illustrating a hypothesized signaling pathway for the dissociated ions of this compound in a biological context, such as bone tissue regeneration.

Caption: Hypothesized signaling of this compound ions.

References

- 1. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]

- 4. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Strontium Succinate: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis protocols, and biological signaling pathways of strontium succinate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Chemical and Physical Properties

This compound (CAS Number: 40472-00-2) is an organic salt formed from the divalent strontium cation (Sr²⁺) and the succinate dianion.[1] It presents as a solid substance and has been identified in a monoclinic crystal structure at low temperatures.[1] While a precise melting point has not been documented due to its tendency to decompose at elevated temperatures, thermal analysis indicates decomposition occurs in the range of 520-620°C, yielding strontium carbonate as the final product.[2]

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 40472-00-2 | Not explicitly cited |

| Molecular Formula | C₄H₄O₄Sr | [3] |

| Molecular Weight | 203.69 g/mol | [3] |

| Physical Property | Value | Source |

| Physical State | Solid | Not explicitly cited |

| Crystal Structure | Monoclinic (low-temperature form) | [1] |

| Decomposition Temperature | 520-620°C | [2] |

| Solubility in Water | Indicated to be between 1 and 100 g/L for strontium salts in similar applications. A precise value for this compound is not readily available. | Not explicitly cited |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a general method for the synthesis of this compound powder.

Materials:

-

A soluble strontium salt (e.g., strontium chloride, SrCl₂)

-

Succinic acid (C₄H₆O₄) or a soluble succinate salt (e.g., disodium succinate, Na₂C₄H₄O₄)

-

Deionized water

-

pH meter and adjustment solution (e.g., NaOH or HCl)

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of the soluble strontium salt.

-

Prepare an aqueous solution of succinic acid or a soluble succinate salt. The concentration of the reactants will influence the nucleation and growth rates of the crystals.[1]

-

-

Adjust pH: The pH of the reaction medium can affect the solubility of the reactants and the rate of crystallization. Adjust the pH of the succinic acid solution as needed.[1]

-

Precipitation:

-

While stirring vigorously, slowly add the strontium salt solution to the succinate solution.

-

A white precipitate of this compound should form.

-

-

Digestion: To promote the growth of larger crystals, the mixture can be gently heated and stirred for a period.

-

Isolation and Washing:

-

Isolate the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted ions and byproducts.

-

-

Drying: Dry the purified this compound in a drying oven at a suitable temperature to remove residual water.

Characterization Techniques

The synthesized this compound can be characterized using various analytical methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups of the succinate anion and to detect the presence of any water of hydration.[1]

-

Raman Spectroscopy: To provide complementary vibrational information to FTIR, particularly for symmetric vibrations and metal-oxygen bonds.

-

Single-Crystal X-Ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of atoms within the crystal lattice and to identify the crystal system and space group.[1]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To determine the thermal stability and decomposition profile of the compound.[2]

Biological Signaling Pathways

Strontium, the active cation in this compound, has garnered significant interest for its therapeutic potential in treating bone disorders like osteoporosis. Its mechanism of action is unique as it appears to both stimulate bone formation and inhibit bone resorption.[4][5][6] The primary molecular target for strontium's effects on bone cells is the Calcium-Sensing Receptor (CaSR).[5][6]

Signaling in Osteoblasts (Bone-Forming Cells)

Activation of the CaSR in osteoblasts by strontium initiates a cascade of intracellular signaling events that promote their proliferation and differentiation.

Caption: Strontium-induced signaling cascade in osteoblasts.

Signaling in Osteoclasts (Bone-Resorbing Cells)

In addition to its anabolic effects, strontium also modulates the activity of osteoclasts, the cells responsible for bone resorption. It achieves this primarily by influencing the RANKL/OPG signaling axis, a critical pathway in regulating osteoclast formation and activity.[5][6]

Caption: Modulation of RANKL/OPG pathway by strontium.

Summary

This compound is a compound with significant potential, particularly in the biomedical field due to the unique biological activity of the strontium ion on bone metabolism. This guide provides foundational knowledge on its chemical properties and outlines protocols for its synthesis and characterization. The elucidation of its mechanism of action through key signaling pathways in bone cells offers a basis for further research and development of strontium-based therapeutics.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]

- 3. GSRS [precision.fda.gov]

- 4. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Modality of Strontium Succinate in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium succinate presents a compound of interest in the field of bone metabolism, combining the known osteogenic and anti-resorptive properties of the strontium ion with the metabolic signaling functions of succinate. While extensive research has elucidated the effects of various strontium salts, particularly strontium ranelate, on bone health, a comprehensive understanding of this compound as a distinct entity remains an area of active investigation. This technical guide synthesizes the current knowledge on the biological roles of both strontium and succinate in bone metabolism, providing a framework for future research and drug development. We will delve into the molecular mechanisms, signaling pathways, and cellular effects of each component, supported by quantitative data from relevant studies and detailed experimental protocols. This document aims to be a foundational resource for scientists exploring the therapeutic potential of this compound in osteoporosis and other bone-related disorders.

Introduction: The Dichotomous Nature of this compound

Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance in this process, favoring resorption, leads to conditions like osteoporosis.[1] Strontium, an alkaline earth metal with chemical similarities to calcium, has been shown to favorably modulate this balance.[1] Numerous studies, primarily with strontium ranelate, have demonstrated its dual action: stimulating bone formation and inhibiting bone resorption.[2]

Succinate, a key intermediate in the citric acid cycle, has more recently emerged as a signaling molecule in its own right, acting through the G-protein coupled receptor 91 (GPR91), now officially known as succinate receptor 1 (SUCNR1).[3][4] Emerging evidence suggests that succinate signaling can influence bone cell activity, particularly by promoting osteoclastogenesis.[1][3]

This guide will explore the biological roles of both the strontium cation and the succinate anion in bone metabolism, providing a comprehensive overview of their individual and potentially combined effects.

The Role of the Strontium Ion in Bone Metabolism

The therapeutic effects of strontium on bone are primarily attributed to the strontium ion (Sr²⁺). It exerts a dual influence on bone remodeling by directly targeting both osteoblasts and osteoclasts.

Anabolic Effects on Osteoblasts: Promoting Bone Formation

Strontium stimulates the proliferation, differentiation, and survival of osteoblasts, the cells responsible for synthesizing new bone matrix.[5] This anabolic effect is mediated through the activation of several key signaling pathways.

Due to its similarity to calcium, the strontium ion can activate the Calcium-Sensing Receptor (CaSR) on osteoblasts.[6] This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, stimulates downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) pathway, ultimately promoting osteoblast proliferation and differentiation.[7]

Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis.[8] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then promotes the transcription of genes involved in osteoblast differentiation and bone formation.[7]

Anti-Resorptive Effects on Osteoclasts: Inhibiting Bone Breakdown

In addition to its anabolic effects, strontium also inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption.[9]

A key mechanism of strontium's anti-resorptive action is its modulation of the RANKL/OPG signaling axis. Strontium stimulates osteoblasts to increase the production of osteoprotegerin (OPG), a decoy receptor for RANKL.[6] By binding to RANKL, OPG prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors. This inhibition of RANKL/RANK signaling suppresses the differentiation and activation of osteoclasts, thereby reducing bone resorption.[6]

The Role of Succinate in Bone Metabolism

Succinate, traditionally known for its role in the mitochondrial electron transport chain, is now recognized as an extracellular signaling molecule that can influence cellular function through its receptor, SUCNR1.[3]

Succinate and Osteoclastogenesis

Recent studies have implicated succinate in the regulation of bone resorption. Under certain conditions, such as hyperglycemia, elevated levels of extracellular succinate have been shown to promote osteoclast differentiation and activity.[3] This effect is mediated by the activation of SUCNR1 on osteoclast precursors, which in turn activates the NF-κB signaling pathway, a critical regulator of osteoclastogenesis.[1][3]

Quantitative Data on Strontium's Effects on Bone Metabolism

While direct quantitative data for this compound is not yet available in the literature, studies on other strontium salts provide valuable insights into the potential effects of the strontium ion. The following tables summarize data from a comparative study on strontium ranelate (SrR), strontium citrate (SrC), and strontium chloride (SrCl) in an ovariectomized (OVX) mouse model of osteoporosis.[10]

Table 1: Effect of Different Strontium Formulations on Bone Mineral Density (BMD) in OVX Mice [10]

| Treatment Group | Trabecular BMD (mg/cm³) | Cortical BMD (mg/cm³) |

| Sham | 550 ± 25 | 1100 ± 15 |

| OVX | 450 ± 30 | 1050 ± 20 |

| OVX + SrR | 580 ± 35 | 1150 ± 25 |

| OVX + SrC | 510 ± 28 | 1120 ± 22 |

| OVX + SrCl | 570 ± 32 | 1160 ± 28 |

| Data are presented as mean ± SD. p < 0.05 compared to OVX group. |

Table 2: Effect of Different Strontium Formulations on Bone Microarchitecture in OVX Mice [10]

| Treatment Group | Bone Volume/Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, µm) |

| Sham | 15.2 ± 1.5 | 4.5 ± 0.4 | 34 ± 2.1 |

| OVX | 9.8 ± 1.2 | 3.1 ± 0.3 | 31 ± 1.9 |

| OVX + SrR | 14.5 ± 1.8 | 4.2 ± 0.5 | 35 ± 2.3 |

| OVX + SrC | 11.2 ± 1.4 | 3.5 ± 0.4 | 32 ± 2.0 |

| OVX + SrCl | 14.1 ± 1.6 | 4.1 ± 0.6 | 34 ± 2.2 |

| *Data are presented as mean ± SD. p < 0.05 compared to OVX group. |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments used to evaluate the effects of strontium and succinate on bone cells. These can be adapted for the study of this compound.

In Vitro Osteoblast Differentiation Assay

Objective: To assess the effect of a test compound (e.g., this compound) on the differentiation of osteoblasts.

Cell Line: MC3T3-E1 pre-osteoblastic cells.

Methodology:

-

Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induction of Differentiation: After 24 hours, replace the medium with osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Add the test compound (this compound) at various concentrations to the osteogenic induction medium. A vehicle control group should be included.

-

Medium Change: Change the medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining (Day 7):

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 10 minutes.

-

Stain for ALP activity using a commercial kit (e.g., using BCIP/NBT as a substrate).

-

Quantify ALP activity by measuring the absorbance of the solubilized stain.

-

-

Alizarin Red S Staining (Day 21):

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize mineralized nodules.

-

Quantify mineralization by extracting the stain with cetylpyridinium chloride and measuring absorbance.

-

In Vitro Osteoclast Activity Assay (Pit Formation Assay)

Objective: To evaluate the effect of a test compound on the resorptive activity of mature osteoclasts.

Cell Source: Bone marrow-derived macrophages (BMMs) from mice.

Methodology:

-

BMM Isolation: Isolate bone marrow cells from the long bones of mice and culture them in the presence of M-CSF (25 ng/mL) for 3-4 days to generate BMMs.

-

Osteoclast Differentiation: Seed BMMs onto bone-mimicking calcium phosphate-coated plates or dentin slices in the presence of M-CSF (25 ng/mL) and RANKL (50 ng/mL) for 5-7 days to induce osteoclast differentiation.

-

Treatment: Add the test compound (this compound) at various concentrations to the culture medium.

-

Resorption Pit Visualization:

-

Remove the cells from the plates/slices by sonication or with a soft brush.

-

Stain the resorption pits with toluidine blue or view under a scanning electron microscope.

-

-

Quantification: Quantify the total area of resorption pits using image analysis software.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To assess the in vivo efficacy of a test compound in preventing bone loss in a model of postmenopausal osteoporosis.

Animal Model: Female Sprague-Dawley rats (3 months old).

Methodology:

-

Ovariectomy: Perform bilateral ovariectomy on the rats. A sham-operated group should be included as a control.

-

Treatment: Begin oral administration of the test compound (this compound) or vehicle daily via gavage, starting one day after surgery.

-

Duration: Continue treatment for a period of 12-16 weeks.

-

Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Micro-computed Tomography (µCT) Analysis: At the end of the study, sacrifice the animals and harvest the femurs for µCT analysis to evaluate bone microarchitecture (BV/TV, Tb.N, Tb.Th, etc.).

-

Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.

-

Serum Biomarker Analysis: Collect blood samples at various time points to measure bone turnover markers (e.g., P1NP for formation, CTX-I for resorption).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Succinate and its G-protein-coupled receptor stimulates osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUCNR1 - Wikipedia [en.wikipedia.org]

- 5. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment [mdpi.com]

- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of strontium ranelate and PTH(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Synthesis and Scientific History of Strontium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium succinate, the salt formed from the alkaline earth metal strontium and the dicarboxylic acid succinic acid, has garnered interest within the scientific community, particularly in the context of materials science and potential biomedical applications. This technical whitepaper provides an in-depth exploration of the discovery and history of this compound synthesis, detailing experimental protocols for its preparation and characterization. It summarizes key quantitative data and elucidates the known biological signaling pathways influenced by the strontium ion, offering valuable insights for researchers in chemistry, materials science, and drug development.

Introduction: Chemical and Biological Significance

This compound is an organic salt with the chemical formula Sr(C₄H₄O₄). Its formation involves the ionic interaction between a strontium cation (Sr²⁺) and a succinate dianion (⁻OOC-CH₂-CH₂-COO⁻).[1] The succinate anion can act as a multidentate ligand, bridging multiple strontium centers to form a three-dimensional polymeric network.[1] While much of the research into the biological effects of strontium has focused on other salts, such as strontium ranelate, the bioactive component is the strontium ion itself.[2] Strontium is chemically similar to calcium and is known to be a "bone-seeking" element.[3][4] This property has led to extensive investigation into its role in bone metabolism, where it has been shown to simultaneously stimulate bone formation and inhibit bone resorption.[5][6]

Historical Context: From the Element to the Salt

The history of this compound is intrinsically linked to the discovery of its constituent parts. The element strontium was first identified in 1790 by Adair Crawford and William Cruickshank in a mineral from a lead mine in Strontian, Scotland, from which the element derives its name.[7][8] It was first isolated in its pure metallic form in 1808 by Sir Humphry Davy through the electrolysis of a mixture of strontium chloride and mercuric oxide.[7][8]

While the precise date and discoverer of the first synthesis of this compound are not well-documented in available historical records, the scientific investigation into the biological effects of strontium salts dates back over a century. A 1910 study reported on the stimulatory effects of stable strontium on the formation of osteoid tissue.[9] A significant early clinical investigation in 1952 reported that strontium lactate, when administered to patients with osteoporosis, could contribute to the remineralization of the skeleton.[1]

The synthesis of alkaline earth metal salts of dicarboxylic acids, like succinic acid, became more common with the advancement of inorganic and organic chemistry in the 19th and 20th centuries. However, specific historical accounts detailing the first preparation of this compound remain elusive. Modern research has focused on controlled synthesis methods to obtain high-purity crystals for detailed characterization.[10]

Synthesis Methodologies

The preparation of this compound can be achieved through several methods, primarily categorized as solution-based precipitation and gel growth techniques. The choice of method influences the crystallinity, purity, and morphology of the final product.

Solution-Based Precipitation

This is a common and straightforward method for synthesizing this compound. It typically involves the reaction of a soluble strontium salt with a soluble succinate salt or succinic acid in an aqueous solution, leading to the precipitation of the less soluble this compound.

A high-yield method for producing organic strontium salts involves the reaction of strontium carbonate with the corresponding organic acid.[11] This method is particularly suitable for temperature-sensitive anions.

-

Preparation of Reactants:

-

Dissolve succinic acid in an aqueous solution to form a free acid solution.

-

Use strontium carbonate in its solid form.

-

-

Reaction:

-

Under vigorous stirring, slowly add the solid strontium carbonate to the succinic acid solution.

-

The reaction can be performed at a temperature at or below 50°C.[11] For temperature-sensitive applications, the reaction can be conducted at temperatures as low as 5°C.[11]

-

The progress of the reaction is indicated by the evolution of carbon dioxide gas (effervescence). The reaction is complete when the effervescence ceases.[11]

-

-

Isolation and Purification:

-

If necessary, the solution can be heated slightly (between 20°C and 50°C) to increase the yield.[11]

-

The resulting this compound can then be isolated by filtration.

-

To induce precipitation from the solution, water can be evaporated to concentrate the salt above its aqueous solubility.[11]

-

The precipitate is then washed with deionized water to remove any soluble impurities and dried.

-

Gel Growth Technique

The gel growth technique is a versatile method for producing high-quality single crystals of sparingly soluble salts like this compound.[10] This method controls the diffusion of reactants through a silica gel medium, which slows down the nucleation process and allows for the growth of larger and more perfect crystals.[10]

-

Gel Preparation:

-

Prepare a solution of sodium metasilicate (Na₂SiO₃·9H₂O) in deionized water. The concentration of this solution will determine the density of the gel.[10]

-

In a test tube, mix the sodium metasilicate solution with a solution of succinic acid.

-

Adjust the pH of the mixture to the desired level. The pH can affect the solubility of the reactants and the rate of crystallization.[10]

-

Allow the mixture to set undisturbed for a few days to form a firm silica gel.

-

-

Reactant Diffusion:

-

Once the gel has set, carefully layer a solution of a soluble strontium salt (e.g., strontium chloride) on top of the gel.

-

Seal the test tube to prevent evaporation and contamination.

-

-

Crystal Growth and Harvesting:

-

Over time, the strontium ions will diffuse slowly through the gel and react with the succinate ions within the gel matrix to form crystals of this compound.[10]

-

The slow, controlled diffusion minimizes the number of nucleation sites, promoting the growth of larger, well-defined crystals.[10]

-

After a suitable growth period (which can range from days to weeks), the crystals can be carefully harvested from the gel.

-

The harvested crystals should be washed with deionized water to remove any residual gel and reactants and then dried.

-

Below is a diagram illustrating the general workflow for the gel growth technique.

References

- 1. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The biological role of strontium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. britannica.com [britannica.com]

- 9. hcp.algaecal.com [hcp.algaecal.com]

- 10. This compound | Benchchem [benchchem.com]

- 11. EP1899314A2 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Succinate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium succinate, the strontium salt of succinic acid, is a compound of increasing interest in the fields of materials science and pharmaceutical development. Its potential applications, particularly in bone tissue engineering and as a component in drug delivery systems, necessitate a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core properties of this compound powder, detailed experimental protocols for its synthesis and analysis, and a review of the relevant biological signaling pathways of its constituent ions.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₄O₄Sr | [1] |

| Molecular Weight | 203.69 g/mol | [1] |

| Appearance | White powder | [2][3] |

| Solubility in Water | 1 - 100 g/L at room temperature (sparingly soluble) | |

| Melting Point | Decomposes in the range of 520-620 °C, with a maximum at 580 °C | [2] |

| Density | Data not available | |

| Crystal System | Monoclinic | [4] |

| Stability | Stable under normal conditions. Decomposes upon strong heating. | [2] |

Experimental Protocols

Synthesis of this compound Powder via Precipitation

This protocol details the synthesis of this compound powder through a straightforward aqueous precipitation reaction.

Materials:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Succinic acid (C₄H₆O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a solution of sodium succinate: Dissolve a stoichiometric amount of succinic acid in deionized water. Slowly add a 1 M solution of sodium hydroxide dropwise while stirring until the succinic acid is fully dissolved and the pH of the solution is neutral (pH ~7.0). This creates a solution of sodium succinate.

-

Prepare a solution of strontium chloride: Dissolve a stoichiometric equivalent of strontium chloride hexahydrate in deionized water in a separate beaker.

-

Precipitation: While vigorously stirring the sodium succinate solution, slowly add the strontium chloride solution dropwise. A white precipitate of this compound will form immediately.

-

Digestion of the precipitate: Continue stirring the suspension for 1-2 hours at room temperature. This process, known as digestion, allows for the growth of larger crystals, which improves the filterability and purity of the final product.

-

Isolation and washing: Collect the white precipitate by vacuum filtration using a Büchner funnel and filter paper. Wash the precipitate several times with deionized water to remove any soluble byproducts, such as sodium chloride. A final wash with ethanol can aid in the drying process.

-

Drying: Carefully transfer the filtered this compound powder to a watch glass or petri dish. Dry the powder in a drying oven at 80-100 °C for several hours until a constant weight is achieved.

Characterization Techniques

Objective: To confirm the crystalline phase and determine the crystal structure of the synthesized this compound powder.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å).

Procedure:

-

Sample Preparation: Finely grind the dried this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a standard powder sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak positions.

-

Instrument Setup:

-

X-ray source: Cu Kα radiation.

-

Voltage and Current: Set according to the instrument manufacturer's recommendations (e.g., 40 kV and 40 mA).

-

Scan range (2θ): 10° to 80°.

-

Step size: 0.02°.

-

Scan speed/time per step: 1-2 seconds per step.

-

-

Data Collection: Initiate the XRD scan and collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram by identifying the peak positions (2θ values) and their corresponding intensities. Compare the experimental pattern with known patterns from crystallographic databases (if available) to confirm the phase purity. The crystal system can be determined from the diffraction pattern.[4][5][6]

Objective: To identify the functional groups present in this compound and confirm the coordination of the succinate anion to the strontium cation.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Collection: Before analyzing the sample, record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the powder. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

-

Data Collection: Collect the FTIR spectrum of the sample over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands. Key vibrational modes to look for in this compound include:

-

O-H stretching (if water of hydration is present): ~3500-3200 cm⁻¹

-

C-H stretching of the methylene groups: ~3000-2800 cm⁻¹

-

Asymmetric and symmetric stretching of the carboxylate (COO⁻) groups: These are typically found in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively. The separation between these bands can provide information about the coordination mode of the carboxylate group to the strontium ion.[4][7]

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Objective: To evaluate the thermal stability of this compound and characterize its decomposition process.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: Heat the sample from room temperature to a final temperature above the expected decomposition range (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Start the thermal analysis program and simultaneously record the mass loss (TGA) and the heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: The TGA curve will show the percentage of weight loss as a function of temperature. Steps in the curve correspond to mass loss events, such as dehydration or decomposition. The final decomposition product of this compound is strontium carbonate.[2]

-

DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. For this compound, an endothermic peak may be observed for any dehydration, followed by exothermic peaks related to the decomposition of the organic moiety.[8][9]

-

Signaling Pathways

The biological effects of this compound are attributable to the individual actions of strontium and succinate ions upon their dissolution in a physiological environment.

Strontium Signaling in Bone Cells

Strontium has been shown to have beneficial effects on bone metabolism by both promoting bone formation and inhibiting bone resorption. A key mechanism involves the activation of the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.

Activation of CaSR by strontium in bone cells leads to the activation of downstream signaling cascades, including phospholipase Cβ (PLCβ), inositol 1,4,5-triphosphate (IP3), and subsequent intracellular calcium release. This further activates MAPK ERK1/2 and Wnt/NFATc signaling pathways. These events culminate in the upregulation of osteoprotegerin (OPG) and downregulation of receptor activator of nuclear factor-κB ligand (RANKL), which collectively inhibit osteoclast differentiation and activity, thereby reducing bone resorption. In osteoblasts, these pathways promote cell replication, differentiation, and survival, leading to increased bone formation.

Succinate Signaling

Succinate, an intermediate in the tricarboxylic acid (TCA) cycle, also functions as a signaling molecule. It can act both intracellularly and extracellularly.

Intracellularly, an accumulation of succinate can inhibit prolyl hydroxylase (PHD) enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that promotes the expression of genes involved in inflammation. Extracellularly, succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 on various cell types, including immune cells, can trigger downstream signaling cascades that modulate inflammatory responses.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound powder, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound. A deeper understanding of its properties and the biological activities of its constituent ions will facilitate its further investigation and potential application in various scientific and therapeutic areas.

References

- 1. rtilab.com [rtilab.com]

- 2. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]

- 3. web.abo.fi [web.abo.fi]

- 4. researchgate.net [researchgate.net]

- 5. cajotas.casjournal.org [cajotas.casjournal.org]

- 6. mcgill.ca [mcgill.ca]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

strontium succinate material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for strontium succinate. In the absence of a formally issued MSDS for this specific compound, this document extrapolates critical safety and handling information from the known toxicological profiles of stable strontium and succinic acid, supplemented by findings from recent research on the biological effects of strontium salts. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential hazards, safe handling procedures, and emergency protocols associated with this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key cited experimental areas.

Chemical and Physical Properties

This compound is the strontium salt of succinic acid, with the chemical formula C₄H₄O₄Sr.[1][2] Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₄Sr | [1][2] |

| Molecular Weight | 203.69 g/mol | [1][3] |

| Appearance | White crystalline powder (inferred) | General property of similar salts |

| Water Solubility | Estimated between 1 g/L and 100 g/L at room temperature | [4] |

| Thermal Decomposition | Decomposes to strontium carbonate upon heating | Inferred from general salt properties |

Toxicological Information

No specific toxicological studies for this compound have been identified. The toxicological profile is therefore inferred from the properties of its constituent ions: strontium (Sr²⁺) and succinate (C₄H₄O₄²⁻).

Strontium (Stable)

Stable strontium is considered to be of low toxicity, particularly at levels typically encountered in the environment.[5] Its biological effects are linked to its chemical similarity to calcium.[5]

| Toxicity Metric | Value | Species | Source |

| Reference Dose (RfD) | 1.4 mg/kg/day | Rat | Minnesota Dept. of Health |

| Oral LD₅₀ (Strontium Chloride) | 2750 mg/kg | Rat | [6] |

Health Effects of Stable Strontium:

-

Skeletal System: High doses of strontium, especially in diets low in calcium, can interfere with bone development, leading to conditions resembling rickets in young, growing animals.[5] However, at lower, therapeutic doses, strontium has been shown to stimulate bone formation and inhibit bone resorption, making it a subject of interest for osteoporosis treatment.[5][7][8]

-

Carcinogenicity: Stable strontium and its common salts are not considered carcinogenic.[9] Strontium chromate is carcinogenic, but this is attributed to the hexavalent chromium ion.[5]

-

Other Effects: No significant adverse effects on other organ systems have been consistently reported for stable strontium at typical exposure levels.[5]

Succinic Acid

Succinic acid is a naturally occurring dicarboxylic acid. It is generally recognized as safe (GRAS) by the FDA for use as a food additive. However, in concentrated form, it can pose some hazards.

| Hazard | Description | Source |

| Eye Irritation | Causes serious eye irritation. | MSDS for Succinic Acid |

| Skin Irritation | May cause skin irritation. | MSDS for Succinic Acid |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | MSDS for Succinic Acid |

Hazard Identification and Precautionary Measures

Based on the individual components, the primary hazards associated with this compound are likely to be:

-

Eye Irritation: Direct contact with the eyes may cause serious irritation.

-

Skin Irritation: Prolonged or repeated skin contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Recommended Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell.

Handling and Storage

-

Handling: Avoid generating dust. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing.

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols

The following are generalized experimental protocols that could be adapted to assess the safety and biological activity of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., human osteoblasts, fibroblasts).

Methodology:

-

Cell Culture: Culture the chosen cell line in appropriate media and conditions.

-

Treatment: Prepare a range of concentrations of this compound dissolved in a suitable solvent. Add the solutions to the cell cultures and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Use a standard cytotoxicity assay, such as the MTT or MTS assay, to measure cell viability.

-

Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) to quantify the cytotoxicity.

In Vivo Acute Oral Toxicity Study (Rodent Model)

Objective: To determine the acute oral toxicity of this compound in a rodent model (e.g., rats or mice).

Methodology:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.

-

Dose Administration: Administer a single oral dose of this compound at various concentrations to different groups of animals. Include a control group that receives the vehicle only.

-

Observation: Observe the animals for signs of toxicity and mortality for a period of 14 days. Record body weight changes and any clinical signs.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Determine the LD₅₀ (the dose that is lethal to 50% of the animals) using appropriate statistical methods.

Potential Signaling Pathways

Based on studies of other strontium salts, strontium ions have been shown to influence signaling pathways involved in bone metabolism. A plausible pathway affected by this compound, through the release of strontium ions, is the ERK1/2 signaling pathway, which can regulate both osteogenesis and apoptosis in a dose-dependent manner.[7]

Conclusion

While a specific Material Safety Data Sheet for this compound is not currently available, a comprehensive safety profile can be constructed by examining its constituent components. The primary hazards are likely to be irritation to the eyes, skin, and respiratory tract, consistent with succinic acid. The systemic effects are expected to be dominated by the biological activity of strontium, which exhibits a dose-dependent influence on bone metabolism. Researchers and professionals handling this compound should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation. Further research is warranted to fully elucidate the specific toxicological and biological properties of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. GSRS [precision.fda.gov]

- 4. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]

- 5. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strontium nitrate - Wikipedia [en.wikipedia.org]

- 7. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strontium | Sr | CID 5359327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Modeling of Strontium Succinate: A Technical Guide for Researchers

Introduction

Strontium succinate, a salt of the divalent alkaline earth metal strontium and the dicarboxylic acid succinic acid, has garnered interest in biomedical research, particularly concerning its potential roles in bone metabolism. Strontium-containing compounds have been noted for their dual action in promoting bone formation and inhibiting bone resorption. Understanding the precise three-dimensional atomic arrangement and electronic structure of this compound is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical modeling of the this compound structure, aimed at researchers, scientists, and professionals in drug development. It details the known experimental data, outlines protocols for both the synthesis and theoretical investigation of its structure, and visualizes relevant biological signaling pathways influenced by strontium.

Structural and Physicochemical Properties

Experimental studies have provided foundational data on the crystal structure and properties of this compound. While a complete, publicly available Crystallographic Information File (CIF) remains elusive in the literature, key characteristics have been identified.

Crystal System: this compound crystals grown using a gel diffusion technique have been identified as belonging to the monoclinic crystal system. It is also known to exhibit at least two polymorphic forms, a low-temperature (LT) and a high-temperature (HT) form, with the LT form being monoclinic.

Coordination: In metal succinates, the succinate anion (⁻OOC-CH₂-CH₂-COO⁻) typically acts as a multidentate ligand. It bridges multiple metal centers, with each carboxylate group coordinating to the metal ions in various modes, such as monodentate, bidentate chelating, or bridging. This coordination leads to the formation of a three-dimensional polymeric network.

Spectroscopic and Thermal Properties: A summary of the experimentally determined physicochemical properties of this compound is presented in Table 1.

| Property | Value | Method(s) | Reference(s) |

| Molecular Formula | Sr(C₄H₄O₄) | - | [1] |

| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction | [2] |

| Optical Band Gap | 5.66 eV | UV-vis Absorption Spectroscopy | [2] |

| Decomposition Temperature | 520-620 °C (maximum at 580 °C) in air | Polythermal and Quasi-isothermal Analysis | [1] |

| Final Decomposition Product | Strontium Carbonate (SrCO₃) | Thermal Analysis | [1] |

| Key FT-IR Bands (cm⁻¹) | ~3500-3200 (O-H stretch of water), ~2900-3000 (C-H stretch), Asymmetric and symmetric COO⁻ stretches | Fourier-Transform Infrared Spectroscopy | [2] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound crystals are precipitation and gel growth.

Protocol 1: Synthesis by Aqueous Precipitation

This method is suitable for producing polycrystalline this compound powder.

-

Materials:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O) or Strontium nitrate (Sr(NO₃)₂)

-

Succinic acid (C₄H₆O₄) or a soluble succinate salt (e.g., disodium succinate)

-

Deionized water

-

Ammonium hydroxide or sodium hydroxide solution (for pH adjustment)

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Drying oven

-

-

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M aqueous solution of a soluble strontium salt (e.g., SrCl₂·6H₂O).

-

Prepare a 0.5 M aqueous solution of succinic acid.

-

-

Precipitation:

-

Place the strontium salt solution in a beaker on a magnetic stirrer.

-

Slowly add the succinic acid solution to the strontium salt solution while stirring continuously.

-

Adjust the pH of the mixture to ~7 using a suitable base (e.g., ammonium hydroxide) to ensure the complete deprotonation of succinic acid and precipitation of this compound. A white precipitate will form.

-

-

Digestion and Aging:

-

Continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age, which can improve its crystallinity and filterability.

-

-

Isolation and Washing:

-

Isolate the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities and byproducts (e.g., NaCl).

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the collected this compound powder in an oven at 80-100 °C until a constant weight is achieved.

-

-

Protocol 2: Synthesis by Gel Growth Technique

This method is employed for growing single crystals of this compound, which are essential for definitive structural analysis.

-

Materials:

-

Sodium metasilicate solution (as the gel-forming medium)

-

Succinic acid

-

Strontium chloride

-

Deionized water

-

Test tubes

-

pH meter